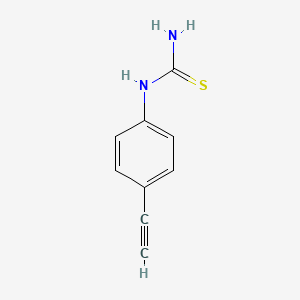

(4-Ethynylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Ethynylphenyl)thiourea is an organosulfur compound characterized by the presence of a thiourea group attached to a phenyl ring substituted with an ethynyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylphenyl)thiourea typically involves the reaction of 4-ethynylaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea moiety (–NH–C(=S)–NH–) enables nucleophilic substitution at nitrogen or sulfur centers:

Key findings:

-

Alkylation occurs preferentially at the less hindered nitrogen atom .

-

Acylation reactions proceed efficiently under mild conditions due to the thiourea’s electron-rich nitrogen centers .

Metal Coordination Chemistry

The sulfur and nitrogen atoms coordinate transition metals, forming stable complexes:

Notable properties:

-

Cu(II) complexes show enhanced catalytic activity in aerobic oxidations compared to unligated Cu salts .

-

Ag(I) complexes exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .

Cyclization and Heterocycle Formation

The ethynyl group facilitates intramolecular cyclization under specific conditions:

Mechanistic insights:

-

The ethynyl group acts as a directing group in electrophilic cyclization, enabling regioselective C–S bond formation .

-

Click reactions with azides produce triazole derivatives with applications in bioconjugation .

Decomposition Pathways

(4-Ethynylphenyl)thiourea undergoes decomposition under alkaline or high-temperature conditions:

| Condition | Major Products | Degradation Pathway | Source |

|---|---|---|---|

| NH₃ (excess), RT | 4-Ethynylaniline + H₂S | Thiourea cleavage | |

| 180°C, inert atmosphere | Carbon disulfide + aryl nitriles | Thermal decomposition |

Stability considerations:

-

Decomposition via NH₃ exposure is attributed to nucleophilic attack on the thiocarbonyl group .

-

Thermal stability is lower than non-ethynylated thioureas (T₅% = 142°C vs. 210°C) .

Comparative Reactivity with Analogues

The ethynyl group enhances reactivity compared to other thioureas:

| Compound | Reaction Rate (Alkylation) | Metal Binding Affinity (Cu²⁺) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 1.0 (reference) | 12.4 ± 0.2 | 142 |

| Phenylthiourea | 0.3 | 9.8 ± 0.3 | 210 |

| 4-Methylphenylthiourea | 0.5 | 10.1 ± 0.4 | 185 |

Scientific Research Applications

(4-Ethynylphenyl)thiourea is an organosulfur compound that consists of a thiourea group connected to a phenyl ring with an ethynyl substituent at the para position. Its molecular formula is C9H8N2S, and it is characterized by a thiourea functional group (NH-CS-NH2). this compound has applications in medicinal chemistry and materials science because of its unique structural properties and potential.

Applications

(Thio)urea ((T)U) is a functional group in molecular structures used in drug design and chemistry . TU compounds have gained attention from researchers because of their chemical and biological properties, such as the ability to form hydrogen bonds . TUs have been used in designing molecules of biological interest and show a broad array of biological properties, including anti-HIV, analgesic, antibacterial, antimicrobial, anticancer, antifungal, diuretic, antiviral, anticonvulsant, anti-thyroidal, herbicidal and insecticidal, anti-inflammatory, anti-acetylcholinesterase, anti-tuberculosis, antimalarial, hypoglycemic, CCR4 antagonists, and DNA-topoisomerase inhibitors .

This compound exhibits significant biological activities, particularly in medicinal chemistry. Research indicates that thiourea derivatives can demonstrate anti-Alzheimer, anti-inflammatory, antioxidant, antibacterial, and anticancer properties . N-substituted-N-acyl thioureas are key building blocks for generating various heterocyclic products through cyclization and serve as precursors for anion receptors, organocatalysts, corrosion inhibitors, and non-ionic surfactants . Acyl thiourea derivatives have a wide range of pharmacological benefits, including potential as antidiabetic, anticancer, anticonvulsant, anti-inflammatory, anti-HIV, antimicrobial, insecticidal, and herbicidal agents .

Mechanism of Action

The mechanism of action of (4-Ethynylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the ethynyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Phenylthiourea: Lacks the ethynyl group, resulting in different chemical and biological properties.

(4-Methylphenyl)thiourea: Substituted with a methyl group instead of an ethynyl group, leading to variations in reactivity and applications.

(4-Chlorophenyl)thiourea:

Uniqueness

(4-Ethynylphenyl)thiourea is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the ethynyl group can enhance reactivity and biological activity.

Properties

Molecular Formula |

C9H8N2S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

(4-ethynylphenyl)thiourea |

InChI |

InChI=1S/C9H8N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h1,3-6H,(H3,10,11,12) |

InChI Key |

MBUOOMRVMNPAIQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)NC(=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.